Product packaging for Methyl 4-(4-nitrophenoxy)picolinate(Cat. No.:)

Methyl 4-(4-nitrophenoxy)picolinate

Cat. No.: B13061087
M. Wt: 274.23 g/mol
InChI Key: JFKNPVRSGGPJAL-UHFFFAOYSA-N
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Description

Methyl 4-(4-nitrophenoxy)picolinate (CAS 1131604-72-2) is a chemical compound with the molecular formula C₁₃H₁₀N₂O₅ and a molecular weight of 274.23 g/mol . This high-purity reagent is primarily valued in research for its role as a model substrate in kinetic studies, particularly in the investigation of hydrolysis and aminolysis reaction mechanisms . Its structure, which incorporates a picolinate ester and a nitrophenoxy leaving group, makes it a sensitive probe for analyzing catalytic processes. In scientific research, this compound is extensively used to study the efficacy and mechanisms of synthetic catalysts, such as metallomicelles and metallovesicles, which are designed to mimic the activity of hydrolytic enzymes . The release of the nitrophenolate nucleofuge can be easily monitored spectrophotometrically, allowing researchers to determine pseudo-first-order rate constants (k obsd ) and gain insights into the catalytic pathway, whether it follows a stepwise or concerted mechanism . These studies are fundamental for advancing the field of biomimetic chemistry and the development of artificial enzymes. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. It must not be used in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O5 B13061087 Methyl 4-(4-nitrophenoxy)picolinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

methyl 4-(4-nitrophenoxy)pyridine-2-carboxylate

InChI

InChI=1S/C13H10N2O5/c1-19-13(16)12-8-11(6-7-14-12)20-10-4-2-9(3-5-10)15(17)18/h2-8H,1H3

InChI Key

JFKNPVRSGGPJAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Elucidation of Molecular and Supramolecular Architecture

Single-Crystal X-ray Diffraction Analysis

This powerful analytical technique provides precise three-dimensional coordinates of the atoms within a crystal lattice, from which all geometric parameters of the molecule and its packing can be derived.

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) and the crystal system, along with the space group, define the symmetry of the crystal. Without experimental data for Methyl 4-(4-nitrophenoxy)picolinate, these parameters remain undetermined.

The exact values for bond lengths, bond angles, and torsion angles are critical for a detailed description of the molecular geometry. For instance, the C-O-C ether linkage and the geometry of the ester and nitro groups would be of significant interest. However, in the absence of a published crystal structure, a data table for these parameters cannot be generated.

Comprehensive Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules pack in a crystal is governed by a variety of non-covalent interactions, which collectively determine the supramolecular architecture.

In the case of this compound, the presence of aromatic C-H donors and oxygen atoms in the nitro and ester groups suggests the potential for weak C–H···O hydrogen bonds. These interactions, although weak, can play a significant role in stabilizing the crystal structure. A detailed analysis would require knowledge of the intermolecular distances and angles, which is currently unavailable.

The two aromatic rings in the molecule, the picoline and the nitrophenyl rings, are likely to engage in π-π stacking interactions. The geometry of these interactions (e.g., face-to-face or offset) and the centroid-to-centroid distances would be key parameters to analyze. Such interactions are crucial in the formation of one-, two-, or three-dimensional supramolecular assemblies.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite its availability from chemical suppliers, a thorough scientific examination of the molecular and supramolecular architecture of this compound is not currently available in published research.

A comprehensive search of scientific databases and literature has revealed a significant gap in the experimental and computational characterization of the chemical compound this compound. While the compound is listed by several chemical vendors with basic identifiers such as its CAS number (1131604-72-2) and molecular formula (C13H10N2O5), detailed structural studies remain unpublished.

Consequently, information regarding the specific areas of interest outlined for this article—namely the elucidation of its molecular and supramolecular architecture—cannot be provided at this time. This includes the following key areas of analysis for which no public data could be found:

Examination of Halogen Bonding and Other Non-Covalent Interactions: There are no crystallographic or computational studies detailing the presence or nature of halogen bonds or other significant non-covalent interactions that would dictate the crystal packing of this compound.

Hirshfeld Surface Analysis and Associated Two-Dimensional Fingerprint Plots: This powerful tool for analyzing intermolecular interactions has not been applied to this compound in any available research. Such an analysis would provide quantitative insights into the close contacts within the crystal lattice.

Exploration of 3D Energy Frameworks in Crystal Lattices: Without crystallographic data, the calculation and exploration of 3D energy frameworks, which illustrate the energetic topology of the crystal structure, are not possible.

Conformational Dynamics in Solution and Gas Phase: No studies were found that investigate the conformational preferences and dynamic behavior of the molecule in different phases.

While research exists on structurally related compounds, such as other picolinates and nitrophenyl derivatives, the principles of crystal engineering and supramolecular chemistry dictate that even minor changes in molecular structure can lead to vastly different solid-state architectures and interaction profiles. Therefore, extrapolating data from analogous compounds would be scientifically unsound and would not pertain to this compound itself.

The absence of this information in the public domain suggests that the compound may be a novel structure that has not yet been subjected to detailed academic or industrial research, or that such research has been conducted but not published. Further investigation into this compound would be necessary to provide the detailed analysis requested.

Advanced Spectroscopic Characterization and Structural Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, providing granular information about the chemical environment of individual nuclei.

The ¹H and ¹³C NMR spectra of Methyl 4-(4-nitrophenoxy)picolinate, typically recorded in a solvent like deuterochloroform (CDCl₃), exhibit distinct signals corresponding to the different nuclei in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals from the picolinate (B1231196) ring, the nitrophenoxy group, and the methyl ester group. The aromatic protons of the picolinate ring typically appear as a complex set of multiplets due to spin-spin coupling. The protons on the 4-nitrophenoxy ring system usually present as two distinct doublets, a characteristic AA'BB' system, due to the symmetrical substitution pattern. The methyl ester protons are readily identified as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. The carbonyl carbon of the ester group is typically observed in the downfield region (around 165 ppm). The aromatic carbons of both the picolinate and nitrophenoxy rings appear in the range of 110-160 ppm. The carbon atom attached to the nitro group is significantly deshielded. The methyl carbon of the ester group gives a characteristic signal in the upfield region (around 52 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Picolinate H-28.5 - 8.7 (d)~150
Picolinate H-37.3 - 7.5 (d)~120
Picolinate H-57.8 - 8.0 (dd)~140
Picolinate H-68.7 - 8.9 (d)~155
Nitrophenoxy H-2', H-6'8.2 - 8.4 (d)~125
Nitrophenoxy H-3', H-5'7.0 - 7.2 (d)~118
Methyl (Ester)3.9 - 4.1 (s)~52
Carbonyl (Ester)-~164
Picolinate C-4-~165
Nitrophenoxy C-1'-~158
Nitrophenoxy C-4'-~143

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would confirm the connectivity of the protons within the picolinate and nitrophenoxy rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connection between the picolinate ring, the ether oxygen, and the nitrophenoxy group, as well as the position of the methyl ester.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. While less critical for this relatively rigid molecule, it could confirm through-space interactions between protons on the two aromatic rings.

The chemical shifts of the nuclei in this compound can be influenced by the solvent used for the NMR experiment. Polar solvents may interact with the nitro group and the ester functionality, leading to changes in the electron density and thus the chemical shifts. Temperature-dependent NMR studies could reveal information about the rotational dynamics around the ether linkage, although significant barriers to rotation are not expected at normal temperatures.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to show a number of characteristic absorption bands corresponding to its functional groups.

Interactive Data Table: Predicted FT-IR Absorption Bands

Functional Group Characteristic Absorption Range (cm⁻¹) Vibrational Mode
C=O (Ester)1720 - 1740Stretching
C-O (Ester)1250 - 1300Stretching
Ar-NO₂ (Nitro group)1500 - 1550 (asymmetric), 1330 - 1370 (symmetric)Stretching
Ar-O-C (Ether)1200 - 1270 (asymmetric), 1020 - 1075 (symmetric)Stretching
C=C, C=N (Aromatic rings)1450 - 1600Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Methyl)2850 - 2960Stretching

The presence of strong bands for the carbonyl and nitro groups are particularly diagnostic in the FT-IR spectrum.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. researchgate.net For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the symmetric stretching of the nitro group. The C=O stretch is typically weaker in the Raman spectrum compared to the FT-IR.

Detailed Interpretation of Spectral Signatures

The structural elucidation of this compound, a molecule incorporating a picolinate ester and a nitrophenoxy moiety, relies on a comprehensive analysis of its spectroscopic data. While direct spectral data for this specific compound is not widely published, a detailed interpretation can be constructed by examining the spectral characteristics of its constituent parts and closely related analogues.

For the ¹H NMR spectrum, the methyl ester protons are anticipated to appear as a singlet, typically in the range of δ 3.8-4.0 ppm. The aromatic protons of the picolinate ring are expected to show distinct signals. The proton at position 6, adjacent to the nitrogen, would likely be the most downfield among the picolinate protons. The protons on the 4-nitrophenoxy ring will exhibit a characteristic AA'BB' system, with two doublets. The doublet for the protons ortho to the nitro group is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group, likely appearing around δ 8.2-8.4 ppm. The doublet for the protons meta to the nitro group (and ortho to the ether linkage) would appear further upfield, around δ 7.1-7.3 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the methyl ester is expected to resonate in the δ 164-166 ppm region. The carbons of the picolinate ring will have chemical shifts influenced by the nitrogen atom and the ether linkage. The carbon attached to the ether oxygen (C4) will be significantly deshielded. The carbons of the 4-nitrophenoxy ring will also show characteristic shifts. The carbon bearing the nitro group (C4') will be highly deshielded, while the carbon attached to the ether oxygen (C1') will also be downfield.

The Infrared (IR) spectrum of this compound is expected to display several characteristic absorption bands. A strong band corresponding to the C=O stretching of the ester group should be present around 1720-1740 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to appear as two strong bands around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively. The C-O-C stretching of the ether linkage will likely produce a band in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Electronic Absorption and Emission Spectroscopy

Fluorescence and Phosphorescence Spectroscopy (if applicable)

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₃H₁₀N₂O₅) is 274.05897 Da. HRMS analysis should yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the correct molecular formula. For instance, electrospray ionization (ESI) in positive ion mode would likely produce the protonated molecule [M+H]⁺ with an exact mass of 275.06674 Da.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) would provide valuable insights into the structure of this compound by revealing its fragmentation patterns. The ether linkage is a likely site for initial cleavage.

A probable fragmentation pathway would involve the cleavage of the C-O bond of the ether linkage, leading to two primary fragment ions:

A fragment corresponding to the methyl picolinate radical cation (or a related rearranged ion).

A fragment corresponding to the 4-nitrophenoxy radical .

Further fragmentation of the methyl picolinate fragment could involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

The 4-nitrophenoxy fragment could undergo further fragmentation, such as the loss of NO₂ to form a phenoxy radical cation, or the loss of NO followed by CO.

Other Specialized Spectroscopic Techniques

The application of specialized spectroscopic techniques is crucial for probing specific molecular properties that are not accessible through more common methods like NMR or mass spectrometry. For a molecule like this compound, such advanced analyses could provide significant insights.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is the only direct method for studying paramagnetic species, including free radicals. In the context of this compound, EPR studies would be invaluable for investigating potential radical intermediates that could form under specific conditions, such as during certain chemical reactions or upon irradiation. However, no published EPR studies for this compound were found.

Circular Dichroism (CD) for Chiral Analogues

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. It provides information about the secondary and tertiary structure of optically active substances. For CD analysis of this compound to be relevant, chiral analogues of the compound would need to be synthesized. A search of scientific literature did not reveal any studies on the synthesis or CD spectroscopic analysis of chiral derivatives of this picolinate.

Mechanistic Organic Chemistry and Reaction Kinetics

Comprehensive Investigation of Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org For methyl 4-(4-nitrophenoxy)picolinate, these reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the displacement of the 4-nitrophenoxide leaving group. The reactivity of the ester is significantly influenced by the electron-withdrawing nature of both the picolinate (B1231196) ring and the 4-nitrophenyl group.

Aminolysis Reactions of the Picolinate Ester

The reaction of this compound with amines (aminolysis) is a key process for the formation of amides. chemistrysteps.com Kinetic studies on analogous compounds, such as 4-nitrophenyl nicotinate (B505614) and isonicotinate (B8489971), reveal that these reactions are sensitive to the basicity of the attacking amine. psu.edu The reaction is typically monitored by observing the release of the 4-nitrophenoxide ion spectrophotometrically. nih.govacs.org

The aminolysis generally proceeds via a stepwise mechanism involving a tetrahedral intermediate. The rate of this reaction is dependent on the concentration of the amine. Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the amine, are instrumental in elucidating the reaction mechanism. For similar systems, these plots are often linear with significant slopes (βnuc values), suggesting a substantial degree of bond formation in the transition state. psu.eduresearchgate.net

A study on the aminolysis of 4-nitrophenyl nicotinate and isonicotinate showed linear Brønsted-type plots with βnuc values of 0.90 and 0.92, respectively. psu.edu This indicates that the reaction proceeds through a stepwise mechanism where the expulsion of the leaving group from the tetrahedral intermediate is the rate-determining step. It is reasonable to expect a similar high βnuc value for the aminolysis of this compound, signifying a late transition state with significant C-N bond formation. The reactivity of these pyridine-containing esters is generally higher than that of their benzene (B151609) analogues (e.g., 4-nitrophenyl benzoate) due to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring. psu.edu

Table 1: Representative Second-Order Rate Constants (kN) for the Aminolysis of Structurally Similar 4-Nitrophenyl Esters with Various Amines Data extrapolated from studies on analogous compounds for illustrative purposes.

AminepKa of Conjugate AcidkN (M-1s-1) for 4-Nitrophenyl Nicotinate psu.edukN (M-1s-1) for 4-Nitrophenyl Isonicotinate psu.edu
Piperidine11.2215.825.1
Morpholine8.721.262.00
Piperazine9.815.017.94

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Hydrolysis Pathways (Acid-Catalyzed, Base-Catalyzed)

The hydrolysis of this compound to picolinic acid and 4-nitrophenol (B140041) can be achieved under both acidic and basic conditions. wikipedia.orgchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as hydroxide (B78521) ion, the ester undergoes saponification. This reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt. chemistrysteps.com The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the expulsion of the 4-nitrophenoxide leaving group. wikipedia.org

The rate of base-catalyzed hydrolysis is typically first order in both the ester and the hydroxide ion concentration. Kinetic studies on similar esters, like Y-substituted phenyl picolinates, show a linear Brønsted-type plot with a βlg value of -0.34, which is characteristic of a stepwise mechanism where the formation of the tetrahedral intermediate is the rate-determining step. researchgate.net

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the ester is a reversible process. wikipedia.org The reaction is catalyzed by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org The mechanism is the reverse of the Fischer esterification. wikipedia.org To drive the equilibrium towards the products (picolinic acid and 4-nitrophenol), an excess of water is typically used. The presence of the pyridine nitrogen in the picolinate moiety can also be protonated under strongly acidic conditions, which would further enhance the electrophilicity of the carbonyl group.

Transesterification Processes with Various Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orglibretexts.org this compound can undergo transesterification with various alcohols to yield different picolinate esters.

Base-Catalyzed Transesterification: This process involves the reaction of the ester with an alkoxide, which is a more potent nucleophile than the corresponding alcohol. The reaction proceeds through a nucleophilic addition-elimination mechanism via a tetrahedral intermediate. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, activating the carbonyl group towards nucleophilic attack by an alcohol molecule. masterorganicchemistry.com Similar to acid-catalyzed hydrolysis, this is an equilibrium process, and a large excess of the reacting alcohol is used to shift the equilibrium towards the desired product. libretexts.org The volatility of the displaced alcohol (in this case, methanol) can also be exploited to drive the reaction to completion. wikipedia.org

Table 2: General Mechanisms for Nucleophilic Acyl Substitution of this compound

ReactionCatalystKey Mechanistic Steps
Aminolysis-Nucleophilic attack by amine, formation of zwitterionic tetrahedral intermediate, expulsion of 4-nitrophenoxide.
Base-Catalyzed HydrolysisBase (e.g., OH-)Nucleophilic attack by hydroxide, formation of anionic tetrahedral intermediate, expulsion of 4-nitrophenoxide, deprotonation of carboxylic acid. wikipedia.org
Acid-Catalyzed HydrolysisAcid (e.g., H3O+)Protonation of carbonyl oxygen, nucleophilic attack by water, proton transfer, expulsion of 4-nitrophenol. wikipedia.org
Base-Catalyzed TransesterificationBase (e.g., RO-)Nucleophilic attack by alkoxide, formation of anionic tetrahedral intermediate, expulsion of 4-nitrophenoxide. masterorganicchemistry.com
Acid-Catalyzed TransesterificationAcid (e.g., H+)Protonation of carbonyl oxygen, nucleophilic attack by alcohol, proton transfer, expulsion of 4-nitrophenol. masterorganicchemistry.com

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Elucidation of Reaction Mechanisms and Pathways

The distinction between concerted and stepwise mechanisms is a central theme in the study of nucleophilic acyl substitution reactions. researchgate.net For esters with good leaving groups, such as this compound, the mechanistic landscape is particularly rich.

Differentiation Between Concerted and Stepwise Mechanisms

The aminolysis of esters can proceed through either a concerted mechanism, where bond formation and bond cleavage occur in a single step, or a stepwise mechanism involving a distinct tetrahedral intermediate. researchgate.net For many activated esters, including those with 4-nitrophenoxy leaving groups, the stepwise mechanism is generally favored. psu.edu

The evidence for a stepwise mechanism often comes from the analysis of Brønsted plots. A biphasic Brønsted plot, showing a change in the slope (β value) as the basicity of the amine is varied, is a strong indicator of a change in the rate-determining step within a stepwise mechanism. acs.orgresearchgate.net For instance, in the aminolysis of methyl 4-nitrophenyl carbonate with secondary alicyclic amines, a biphasic plot was observed, consistent with a stepwise mechanism through a zwitterionic tetrahedral intermediate. acs.orgresearchgate.net At high amine basicity, the breakdown of the intermediate is rate-determining, while at low basicity, the formation of the intermediate becomes the slow step. While a comprehensive study on this compound is not available, the linear Brønsted plots with high βnuc values for the analogous nicotinates and isonicotinates strongly suggest a stepwise mechanism where the second step (leaving group expulsion) is rate-limiting. psu.edu

A concerted mechanism is more likely for less reactive esters or when the formation of a stable tetrahedral intermediate is disfavored. researchgate.net Computational studies on the aminolysis of simpler esters have shown that the energy difference between the concerted and stepwise pathways can be small, and the operative mechanism can be influenced by factors such as catalysis. nih.gov

Characterization of Reaction Intermediates (e.g., Tetrahedral Intermediates: Zwitterionic, Anionic)

The tetrahedral intermediate is a key species in the stepwise mechanism of nucleophilic acyl substitution. libretexts.org It is formed by the addition of the nucleophile to the carbonyl carbon, which results in a change in hybridization from sp2 to sp3. masterorganicchemistry.com

In the context of the aminolysis of this compound, the initial attack of a neutral amine nucleophile leads to the formation of a zwitterionic tetrahedral intermediate . This intermediate possesses a positive charge on the nitrogen atom of the incoming amine and a negative charge on the carbonyl oxygen. The stability of this intermediate is a crucial factor in determining the reaction pathway. The presence of the electron-withdrawing picolinyl and 4-nitrophenoxy groups can influence the stability of this intermediate.

For base-catalyzed hydrolysis or transesterification, the attacking nucleophile (hydroxide or alkoxide) is anionic. This results in the formation of an anionic tetrahedral intermediate , where the only formal charge is the negative charge on the oxygen atom derived from the carbonyl group. These anionic intermediates are generally more stable than their zwitterionic counterparts.

Determination of Rate-Determining Steps within Reaction Sequences

In the aminolysis of similar ester compounds, a change in the rate-determining step has been observed depending on the basicity of the attacking amine. nih.govresearchgate.net For instance, in the reaction of methyl 4-nitrophenyl carbonate with secondary alicyclic amines, a biphasic Brønsted-type plot indicates a shift in the RDS. nih.govresearchgate.net With highly basic amines, the breakdown of the tetrahedral intermediate is the slow step, while with less basic amines, the initial nucleophilic attack becomes rate-limiting. nih.govresearchgate.net This phenomenon is often revealed by a curve in the Brønsted plot, where the slope (β value) changes. nih.govresearchgate.net

Similarly, in the pyridinolysis of 2,4-dinitrophenyl S-methyl thiocarbonate, a biphasic Brønsted plot suggests a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the basicity of the pyridine nucleophile increases. nih.gov This principle of a shifting RDS is a key concept in elucidating the detailed pathways of nucleophilic acyl substitution reactions. libretexts.orgyoutube.comyoutube.com

Kinetic Analysis and Determination of Rate Constants

The quantitative study of reaction rates is essential for a complete understanding of a chemical process. This involves measuring rate coefficients and deriving the mathematical expression that describes the reaction's speed, known as the rate law. khanacademy.org

Measurement of Pseudo-First-Order and Second-Order Rate Coefficients

Kinetic experiments are often designed to simplify the rate law by using a large excess of one reactant. nih.gov This is known as the pseudo-first-order condition. For example, in the aminolysis of esters, if the amine concentration is much greater than the ester concentration, the reaction rate will appear to be dependent only on the ester concentration, and a pseudo-first-order rate coefficient (k_obsd) can be determined. nih.govnih.govresearchgate.net

The relationship between the observed pseudo-first-order rate coefficient and the concentration of the excess reactant (e.g., the amine) can then be used to determine the second-order rate coefficient (k_N). nih.govresearchgate.net Typically, a plot of k_obsd versus the amine concentration yields a straight line, the slope of which is the second-order rate coefficient. nih.govresearchgate.net This approach has been successfully applied to the study of various ester aminolysis reactions. nih.govnih.govresearchgate.net

Derivation of Rate Laws and Kinetic Profiles

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. khanacademy.orgyoutube.com For a reaction where this compound reacts with a nucleophile (Nu), the rate law can often be expressed as:

Rate = k[this compound][Nu]

Here, 'k' is the second-order rate constant. The exponents of the concentration terms, known as the orders of the reaction with respect to each reactant, must be determined experimentally. khanacademy.orgyoutube.com

Kinetic profiles, which are plots of reactant or product concentration versus time, can provide valuable information about the reaction order and rate constant. For a first-order or pseudo-first-order reaction, a plot of the natural logarithm of the reactant concentration versus time will be linear. youtube.com For a second-order reaction, a plot of the reciprocal of the reactant concentration versus time will be linear. youtube.com

Structure-Reactivity Correlations (SRR)

Structure-reactivity correlations are powerful tools in physical organic chemistry that relate changes in the structure of reactants to changes in their reaction rates. These correlations provide insight into the electronic and steric effects that influence a reaction's mechanism.

Brønsted-Type Plots and Determination of β Values (e.g., βnuc, βlg)

The Brønsted equation describes the relationship between the rate of a reaction and the acidity or basicity of a reactant or catalyst. A Brønsted-type plot is a graph of the logarithm of the rate constant (log k) versus the pKa of a series of related nucleophiles or leaving groups. The slope of this plot, known as the Brønsted coefficient (β), provides information about the degree of bond formation or cleavage in the transition state of the rate-determining step.

For nucleophilic attack, the β_nuc value reflects the sensitivity of the reaction rate to the basicity of the nucleophile. A large β_nuc value (close to 1.0) suggests a significant amount of positive charge has developed on the nucleophile in the transition state, indicating a late transition state with substantial bond formation. Conversely, a small β_nuc value (close to 0) suggests an early transition state.

In the context of the aminolysis of methyl 4-nitrophenyl carbonate, a biphasic Brønsted plot was observed with slopes of β₁ = 0.3 in the high pKa region and β₂ = 1.0 in the low pKa region. nih.govresearchgate.net This is indicative of a change in the rate-determining step. nih.govresearchgate.net

Similarly, the β_lg value relates the reaction rate to the pKa of the leaving group's conjugate acid. A more negative β_lg value indicates a greater degree of bond breaking to the leaving group in the transition state.

Hammett Plots and Elucidation of Substituent Electronic Effects

The Hammett equation is another linear free-energy relationship that quantifies the effect of para- or meta-substituents on the reactivity of an aromatic ring. A Hammett plot is a graph of the logarithm of the ratio of the rate constant for a substituted reactant (k) to the rate constant for the unsubstituted reactant (k₀) versus the substituent constant (σ).

The slope of the Hammett plot is the reaction constant (ρ). The sign and magnitude of ρ provide valuable information about the reaction mechanism:

Positive ρ: The reaction is accelerated by electron-withdrawing groups. This implies that negative charge is developing or positive charge is being lost at the reaction center in the transition state.

Negative ρ: The reaction is accelerated by electron-donating groups, indicating the development of positive charge or the loss of negative charge at the reaction center.

Magnitude of ρ: A larger absolute value of ρ indicates a greater sensitivity of the reaction to substituent effects.

In studies of the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters, Hammett plots have been used to investigate the electronic effects on the reaction rate. semanticscholar.orgresearchgate.net In some cases, nonlinear Hammett plots have been observed, which can also be indicative of a change in the rate-determining step or a change in the transition state structure across the series of substituents. researchgate.net

Investigation of Kinetic Isotope Effects (KIEs) for Transition State Analysis

The investigation of kinetic isotope effects (KIEs) provides profound insights into the geometry and charge distribution of the transition state of a reaction. While specific KIE studies directly on this compound are not extensively documented in the reviewed literature, the principles can be understood from related systems. For instance, a significant primary hydrogen isotope effect (H/D KIE) is a hallmark of reactions where a C-H, N-H, or O-H bond is broken in the rate-determining step.

In the context of ester hydrolysis, a solvent isotope effect is often observed when comparing reaction rates in H₂O and D₂O. If the reaction involves a nucleophilic attack by a water molecule or hydroxide ion, a KIE greater than 1 typically indicates that O-H bond breaking is part of the transition state, consistent with general base catalysis where a water molecule abstracts a proton from another water molecule acting as the nucleophile. Conversely, a KIE of less than 1 (an inverse isotope effect) can suggest the formation of a more constrained transition state where vibrational frequencies increase.

For the hydrolysis of picolinate esters, the mechanism can involve either a direct nucleophilic attack on the carbonyl carbon or a pathway involving the picolinyl nitrogen. A KIE study could help differentiate these pathways. For example, if the reaction is catalyzed by a general base, replacing the labile protons of the medium with deuterium (B1214612) would likely alter the reaction rate. A notable KIE would support the involvement of proton transfer in the rate-limiting step.

An example of a large KIE was observed in the hydrogen-transfer reaction from ascorbic acid to 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO˙), where a kH/kD of 12.8 was measured. rsc.org This large value was attributed to quantum mechanical tunneling, a phenomenon that can be significant in hydrogen transfer reactions. rsc.org While not directly involving this compound, this illustrates the power of KIEs in elucidating reaction mechanisms.

Table 1: Illustrative Kinetic Isotope Effects in Related Reactions

ReactionSubstratekH/kDImplication
Hydrogen-transfer from ascorbic acid to PTIO˙ in phosphate (B84403) buffer rsc.orgAscorbic acid12.8Significant hydrogen atom transfer in the rate-determining step, with possible quantum tunneling. rsc.org
Electrocatalytic reduction of CO₂ with a Rhenium catalyst in the presence of Brönsted acids nih.govRhenium(bipy-tBu)(CO)₃(L)>1Proton transfer to the Re-CO₂ intermediate is involved in the rate-limiting step. nih.gov

Environmental and Catalytic Influence on Reaction Mechanisms

The reaction environment and the presence of catalysts can dramatically alter the rate and mechanism of the hydrolysis of this compound.

Solvent Effects on Reaction Rates and Pathways

The choice of solvent significantly impacts reaction rates and mechanisms by influencing the stability of reactants, transition states, and products through differential solvation. wikipedia.org For the hydrolysis of esters like this compound, moving to a less polar solvent from a polar one can have varied effects depending on the specific mechanism.

In SN2-like reactions of some organophosphorus esters, a change from water to a less polar solvent slows down the reaction with negatively charged nucleophiles. nih.gov This is contrary to what is often seen in carbon-based SN2 reactions. nih.gov However, for the hydrolysis of p-nitrophenyl phosphate monoester, using a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to a dramatic rate acceleration of up to 10⁷-fold compared to water. nih.gov This is attributed to the desolvation of the phosphoryl group in the ground and transition states. nih.gov

The alkaline hydrolysis of bis(p-nitrophenyl) phosphate in aqueous DMSO, dioxane, and acetonitrile (B52724) mixtures showed a rate decrease in the 0-70% organic cosolvent range, followed by a sharp increase at higher concentrations of the organic solvent. nih.gov This complex behavior highlights the multiple roles a solvent can play, including stabilization of different species and altering the nucleophilicity of the attacking species. wikipedia.org

For this compound, a polar solvent would be expected to stabilize the charged transition state formed during nucleophilic attack, thus accelerating the reaction. The specific influence of aprotic versus protic solvents would also depend on their ability to hydrogen bond with the reactants and the transition state. chemrxiv.org

Role of General Acid/Base Catalysis

General acid/base catalysis is a common feature in the hydrolysis of esters. In these reactions, a species other than H⁺ or OH⁻ acts as a proton donor (general acid) or acceptor (general base) to stabilize the transition state.

For instance, in the methanolysis of 4-nitrophenyl acetates, pyridine bases have been shown to act as general base catalysts. rsc.org A Brønsted β value of 0.48 was determined for the pyridine-catalyzed methanolysis of 4-nitrophenyl chloroacetate, indicating a significant degree of proton transfer in the transition state. rsc.org The small steric effect of 2- and 6-methyl substitution in pyridine further supports a general base mechanism over nucleophilic catalysis for this system. rsc.org

In the context of this compound hydrolysis, a general base could facilitate the attack of a water molecule by abstracting a proton, thereby increasing the nucleophilicity of the water. Similarly, a general acid could protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The picolinyl nitrogen itself could potentially participate in intramolecular general base catalysis, although this would depend on its basicity in the reaction medium.

Micellar Catalysis (e.g., cationic metallomicelles in picolinate cleavage)

Micelles, which are aggregates of surfactant molecules in solution, can significantly catalyze reactions by providing a microenvironment that is different from the bulk solution. This is particularly relevant for the hydrolysis of esters like p-nitrophenyl picolinate (PNPP).

Cationic micelles, such as those formed from cetyltrimethylammonium bromide (CTAB), can accelerate the hydrolysis of PNPP. nih.gov The catalytic effect is further enhanced by the use of metallomicelles, which are micelles containing metal ions. For example, the hydrolysis of PNPP is catalyzed by Cu(II) and Ni(II) complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. nih.gov The Cu(II) complexes were found to be more effective catalysts than the Ni(II) complexes. nih.gov

The catalytic mechanism in these systems involves the formation of a ternary complex between the metal ion, the functionalized surfactant, and the substrate. psu.edu The metal ion can act as a Lewis acid, activating the ester carbonyl group towards nucleophilic attack. The micellar environment also helps to concentrate the reactants, leading to an increased reaction rate. The apparent first-order rate constants for product formation in the metallomicellar phase and the association constants between the substrate and the binary complex were found to increase with pH, which is attributed to an increase in the nucleophilicity of the hydroxyl groups in the ligand or the electrophilicity of the substrate at higher pH. nih.gov

Metal Complex Catalysis in Ester Hydrolysis

Metal complexes can act as efficient catalysts for the hydrolysis of esters, mimicking the active sites of metalloenzymes. rsc.org Divalent metal ions such as Cu²⁺ and Zn²⁺ have been shown to catalyze the hydrolysis of p-nitrophenyl picolinate. psu.eduacs.org The catalytic activity stems from the ability of the metal ion to coordinate to the picolinyl nitrogen and the carbonyl oxygen of the ester, thereby polarizing the carbonyl group and making it more susceptible to nucleophilic attack by water or hydroxide. psu.edu

The hydrolysis of PNPP is significantly accelerated by Cu²⁺ ions. psu.edu The rate of hydrolysis in the presence of Cu²⁺ can be thousands of times faster than in its absence. psu.edu The catalytic cycle can, however, be inhibited by the product, picolinic acid, which is a strong chelating agent and can sequester the metal ions. psu.edu

Computational studies on metallohydrolases and their synthetic analogues have highlighted several factors that promote hydrolysis, including a ligand environment with low basicity, a metal-bound water molecule, and in some cases, a heterobinuclear metal center. rsc.org For synthetic catalysts, the inclusion of a second metal center and the use of a terminal hydroxyl nucleophile can enhance hydrolytic activity. rsc.org

Spectroscopic Techniques for Real-Time Mechanistic Monitoring (e.g., stopped-flow UV-Vis for intermediate detection)

Stopped-flow UV-Vis spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, making it well-suited for monitoring the real-time progress of the hydrolysis of this compound. This technique allows for the rapid mixing of reactants and the subsequent monitoring of changes in the UV-Vis absorption spectrum on a millisecond timescale.

The hydrolysis of this compound results in the formation of 4-nitrophenolate (B89219), which has a strong and distinct absorption in the visible region (around 400 nm), making it an excellent chromophoric reporter for the reaction progress. By monitoring the increase in the absorbance of the 4-nitrophenolate anion over time, the pseudo-first-order rate constant for the reaction can be determined.

Stopped-flow UV-Vis has been used to study the selectivity of a Rhenium catalyst for CO₂ reduction over H⁺ reduction by comparing the relative rates of reaction with the catalyst. nih.gov The persistence of a reduced Re anion with a strong absorption at 570 nm was monitored to follow the reaction kinetics. nih.gov This demonstrates the utility of the technique in distinguishing between different reaction pathways and quantifying their rates.

In the context of the reactions of this compound, stopped-flow UV-Vis could be employed to:

Determine the rate constants for hydrolysis under various conditions (pH, solvent, catalyst concentration).

Detect the formation and decay of any transient intermediates that have a distinct UV-Vis spectrum.

Investigate the kinetics of catalysis by metal complexes or micelles by observing the rate of 4-nitrophenolate release as a function of catalyst concentration.

For example, in the reaction of cinnamoyl fluoride (B91410) with carbanions, stopped-flow UV-Vis was used to monitor the reaction progress by observing the spectral changes over time. researchgate.net This allowed for the kinetic characterization of the reaction and the determination of electrophilicity parameters. researchgate.net

Chemical Transformations and Synthetic Utility of Methyl 4 4 Nitrophenoxy Picolinate

Transformations of the Picolinate (B1231196) Ester Moiety

The ester group of methyl 4-(4-nitrophenoxy)picolinate is a key functional handle that allows for the introduction of diverse functionalities.

Hydrolysis to the Corresponding Picolinic Acid Derivative

The ester can be hydrolyzed to its corresponding carboxylic acid, 4-(4-nitrophenoxy)picolinic acid. This transformation is typically achieved under basic conditions, for instance, by treatment with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification to protonate the carboxylate. This hydrolysis is a fundamental step in the synthesis of various compounds where the carboxylic acid functionality is required for subsequent reactions. The progress of this type of reaction can be monitored by observing the disappearance of the starting ester and the appearance of the picolinic acid product. researchgate.netunits.itsemanticscholar.org

Amidation to Form Picolinamide (B142947) Analogues

The methyl ester can be readily converted into a wide range of picolinamide analogues through amidation. This reaction involves treating the ester with a primary or secondary amine. The process can be facilitated by heating or by using catalytic amounts of a suitable reagent. For example, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-(4-nitrophenoxy)picolinohydrazide. clausiuspress.com This hydrazide can then be further reacted, for instance with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to generate more complex amide structures. clausiuspress.com These amidation reactions are critical for building larger molecules and introducing specific functionalities for various applications, including the development of pharmacologically active compounds. researchgate.net

Selective Reduction of the Ester Group to Alcohols or Aldehydes

Selective reduction of the picolinate ester to the corresponding primary alcohol, (4-(4-nitrophenoxy)pyridin-2-yl)methanol, or to the aldehyde, 4-(4-nitrophenoxy)picolinaldehyde, represents a valuable synthetic transformation. While general reducing agents like lithium aluminum hydride can reduce esters, they may also reduce the nitro group. commonorganicchemistry.com Therefore, milder and more selective reducing agents are often required. Reagents such as sodium borohydride, sometimes in the presence of additives, can be employed for the selective reduction of esters to alcohols, although the conditions need to be carefully controlled to avoid reduction of the nitro group. nih.govarizona.edu The synthesis of the corresponding aldehyde can be more challenging and may require a two-step process involving initial reduction to the alcohol followed by a selective oxidation.

Reactions Involving the Nitrophenoxy Substructure

The nitrophenoxy part of the molecule also offers a site for various chemical modifications, significantly increasing the synthetic utility of the parent compound.

Reduction of the Nitro Group (e.g., to amino, hydroxylamino functionalities)

The nitro group on the phenoxy ring is readily reduced to an amino group, yielding methyl 4-(4-aminophenoxy)picolinate. This transformation is of great industrial and synthetic importance. wikipedia.org A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.comresearchgate.net Other methods include the use of metals in acidic media, such as iron in acetic acid or zinc powder. commonorganicchemistry.comresearchgate.net The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. researchgate.netacs.org The resulting aniline (B41778) derivative is a key precursor for the synthesis of a wide range of compounds, including pharmaceuticals and materials with specific electronic properties. Under controlled conditions, it is also possible to achieve partial reduction to the corresponding hydroxylamine. wikipedia.org

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

The nitrophenyl ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group and the ether linkage. lkouniv.ac.in The nitro group is a strong deactivating group and directs incoming electrophiles to the meta-position relative to itself. masterorganicchemistry.comyoutube.com However, the phenoxy group is an ortho, para-director. The interplay of these directing effects, with the strong deactivation by the nitro group, makes further electrophilic substitution on this ring challenging. lkouniv.ac.inresearchgate.net Reactions such as nitration or halogenation would require harsh conditions and may lead to a mixture of products or fail to proceed altogether, especially with Friedel-Crafts type reactions which are known to fail on strongly deactivated rings. lkouniv.ac.in

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound is a key site of chemical reactivity. Its lone pair of electrons allows it to participate in coordination with metal ions and undergo reactions such as N-oxidation and quaternization.

Coordination Chemistry with Transition Metal Ions

The pyridine nitrogen atom in picolinate derivatives possesses a lone pair of electrons, making it a potential coordination site for transition metal ions. While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of related picolinic acid esters and other pyridine-containing ligands provides significant insights. The formation of metal complexes with picolinic acid derivatives is well-established, where the pyridine nitrogen and the carbonyl oxygen of the ester or carboxylate group can act as a bidentate ligand, forming a stable five-membered chelate ring. acs.org

The presence of the electron-withdrawing 4-nitrophenoxy group at the 4-position of the pyridine ring is expected to decrease the electron density on the pyridine nitrogen. This would likely reduce its basicity and, consequently, its coordinating ability compared to unsubstituted or electron-donating group-substituted picolinates. However, coordination to transition metals is still feasible. The catalytic activity of Mn(II) in oxidation processes, for instance, has been shown to be significantly enhanced by the presence of picolinic acid (PICA), which forms a complex with the metal ion. acs.org This suggests that even with reduced basicity, the pyridine nitrogen of this compound can participate in complex formation.

The nature of the transition metal ion and the reaction conditions would play a crucial role in the formation and stability of any potential complexes. For example, studies on the hydrolysis of p-nitrophenyl picolinate have demonstrated the catalytic role of Cu(II) complexes, highlighting the interaction between the metal ion and the picolinate moiety. acs.org

Table 1: Coordination Behavior of Related Picolinate Derivatives

Ligand/CompoundMetal Ion(s)Coordination ModeReference
Picolinic Acid (PICA)Mn(II)Bidentate (N, O) acs.org
p-Nitrophenyl PicolinateCu(II)Implied interaction acs.org
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Cu(II), Zn(II), Cd(II), Sn(II)Bidentate (S, N) nih.gov

N-Oxidation and Quaternization Reactions

The lone pair of electrons on the pyridine nitrogen atom also makes it susceptible to electrophilic attack, leading to N-oxidation and quaternization reactions.

Quaternization: The reaction of the pyridine nitrogen with an alkylating agent results in the formation of a quaternary pyridinium (B92312) salt. This process, known as quaternization, converts the neutral pyridine into a positively charged species. Studies on the quaternization of various pyridine derivatives demonstrate that this reaction is influenced by both electronic and steric factors. researchgate.netmdpi.comnih.gov For instance, amines with electron-donating substituents on the aromatic ring are more easily quaternized. mdpi.com The presence of the electron-withdrawing 4-nitrophenoxy group in this compound would be expected to decrease the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing conditions for quaternization to occur compared to pyridine itself. Microwave-assisted quaternization has been shown to be an efficient method for this type of transformation, often leading to improved yields and shorter reaction times. researchgate.net

Table 2: Examples of Quaternization Reactions of Pyridine Derivatives

Pyridine DerivativeAlkylating AgentProduct TypeReference
Pyridine, α-picoline, etc.2-bromo-4'-nitroacetophenone, methyl iodide, etc.Quaternary pyridinium salts researchgate.net
Poly(4-vinylpyridine)Methyl iodideN-methyl quaternized derivatives nih.gov
5-O-Sulfonates of Methyl 2,3-o-isopropylidene-β-D-ribofuranosidePyridine, 2-methylpyridine, etc.N-pyridinium salts mdpi.com

Utilization as a Synthone in Complex Chemical Synthesis

The structural features of this compound, namely the picolinate ester and the nitrophenyl ether moieties, suggest its potential utility as a versatile building block, or synthon, in the synthesis of more complex molecules.

Role as a Potentially Photo-Removable Protecting Group (by analogy to phenacyl esters)

Photo-removable protecting groups (PPGs) are valuable tools in organic synthesis and chemical biology, allowing for the controlled release of a functional group upon irradiation with light. The 4-nitrophenoxy group in this compound bears a structural resemblance to the chromophores used in some established PPGs, particularly those based on the o-nitrobenzyl and phenacyl scaffolds.

By analogy to p-hydroxyphenacyl esters, which are known photo-removable protecting groups for carboxylic acids, the 4-nitrophenoxy moiety could potentially serve a similar function. The photochemistry of phenacyl derivatives often involves the formation of a reactive intermediate that leads to the cleavage of the protected group. While there is no direct evidence of this compound being used as a PPG, its structure suggests that it could be investigated for such applications. The presence of the nitro group is a key feature in many PPGs, as it can facilitate the photochemical cleavage process.

Precursor for the Synthesis of Novel Heterocyclic Systems

Nitro-substituted aromatic compounds are valuable precursors for the synthesis of a wide variety of heterocyclic systems. umich.edunih.gov The nitro group can be readily reduced to an amino group, which can then participate in a range of cyclization reactions to form new heterocyclic rings.

In the case of this compound, the reduction of the nitro group to an amino group would yield Methyl 4-(4-aminophenoxy)picolinate. This resulting aniline derivative would be a versatile intermediate for the synthesis of various heterocyclic structures. For example, the amino group could be diazotized and converted to other functionalities, or it could be used as a nucleophile in reactions to form fused heterocyclic systems. The picolinate moiety itself can also be a reactive handle for further synthetic transformations. For instance, picolinic acid derivatives can be used as building blocks for the generation of diverse compound libraries through reactions like Suzuki couplings if converted to a suitable boronic ester. whiterose.ac.uk The combination of the reactive amino group (after reduction) and the picolinate functionality within the same molecule offers a powerful platform for the construction of novel and complex heterocyclic architectures. nih.gov The use of 4-(4-nitrophenyl)thiomorpholine (B1608610) as a precursor in medicinal chemistry, where the nitro group is reduced to an aniline for further reactions, provides a strong parallel for the potential synthetic utility of this compound. mdpi.com

Structure Reactivity Relationship Srr Studies of Methyl 4 4 Nitrophenoxy Picolinate Derivatives

Rational Design Principles for Targeted Structural Modifications

The rational design of derivatives of Methyl 4-(4-nitrophenoxy)picolinate is often guided by the goal of optimizing its properties for a specific application, such as enhancing its efficacy as a potential therapeutic agent or tuning its electronic properties for use in materials science. This process involves a systematic approach to modifying the core structure of the molecule. The design of new kinase inhibitors, for instance, often relies on creating molecules that can fit into the specific binding pockets of target enzymes. nih.govucsf.eduresearchgate.net

The nitrophenoxy ring is a key component of the molecule, and altering its substituents can significantly impact reactivity and biological interactions. The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule.

Research Findings:

Studies on related phenoxypyridine and phenoxyquinoline derivatives have shown that the nature and position of substituents on the phenoxy ring are crucial for their biological activity. For example, in a series of 4-phenoxypyridine (B1584201) derivatives, the presence of electron-withdrawing groups on the terminal phenyl ring was found to be beneficial for improving antitumor activity. nih.gov Conversely, in other contexts, electron-donating groups might be introduced to modulate the electronic character of the ring and influence binding affinities.

Systematic variations could include:

Position of the Nitro Group: Moving the nitro group from the para (4) position to the ortho (2) or meta (3) position would alter the steric and electronic environment around the ether linkage.

Introduction of Other Substituents: Adding other groups such as halogens, alkyl, or alkoxy moieties to the nitrophenoxy ring can fine-tune the lipophilicity, electronic effects, and potential for hydrogen bonding of the molecule. For instance, the introduction of a fluorine atom can alter metabolic stability and binding interactions.

Table 1: Hypothetical Substituent Effects on the Nitrophenoxy Ring

Substituent at C2'Substituent at C3'Substituent at C5'Substituent at C6'Expected Impact on Reactivity
HHHHBaseline
FHHHIncreased metabolic stability, altered binding
ClHHHIncreased lipophilicity, potential for halogen bonding
OCH₃HHHElectron-donating, may alter binding mode
HNO₂HHAltered electronic distribution

The methyl ester group in this compound is another site for modification. The size and nature of this alkyl group can influence the compound's solubility, bioavailability, and susceptibility to hydrolysis.

Research Findings:

The hydrolysis of picolinate (B1231196) esters can be catalyzed by metal ions, and the rate of this reaction is dependent on the nature of the ester group. acs.org Altering the methyl group to a larger or more complex alkyl group can introduce steric hindrance, potentially slowing down enzymatic or chemical degradation.

Possible modifications include:

Varying Alkyl Chain Length: Replacing the methyl group with ethyl, propyl, or butyl groups.

Introducing Branching: Using isopropyl or tert-butyl groups to increase steric bulk.

Incorporating Functional Groups: Adding hydroxyl or amino groups to the alkyl chain to improve solubility or provide new points for conjugation.

Table 2: Potential Impact of Ester Alkyl Group Variation

Alkyl GroupExpected Effect on SolubilityExpected Effect on Hydrolysis Rate
MethylBaselineBaseline
EthylSlightly decreasedSlightly decreased
IsopropylDecreasedSignificantly decreased (steric hindrance)
2-HydroxyethylIncreasedPotentially altered by intramolecular interactions

Research Findings:

The synthesis of functionalized pyridine (B92270) derivatives is an active area of research, with various methods developed to introduce substituents at different positions on the ring. nih.govnih.gov These modifications can influence the molecule's three-dimensional shape and its ability to interact with biological targets. In the context of kinase inhibitors, the pyridine ring often serves as a key pharmacophoric element that interacts with the hinge region of the kinase.

Potential functionalizations include:

Substitution at C3, C5, and C6: Introducing small alkyl, halogen, or cyano groups to these positions.

Bioisosteric Replacement: Replacing the pyridine ring with other heterocycles like pyrimidine (B1678525) or quinoline (B57606) to explore different spatial arrangements and electronic distributions. nih.govresearchgate.net

Synthesis of Compound Libraries and Diverse Analogues

The synthesis of libraries of this compound analogues is essential for systematic SRR studies. These libraries are typically created using combinatorial chemistry approaches, where a common scaffold is reacted with a variety of building blocks to generate a large number of related compounds.

The general synthetic route to this compound and its derivatives often involves the nucleophilic aromatic substitution of a leaving group at the 4-position of a picolinate ester with 4-nitrophenol (B140041). The starting picolinate can be synthesized from picolinic acid.

A general synthetic scheme could be:

Esterification of picolinic acid to form the corresponding methyl ester.

Introduction of a suitable leaving group (e.g., chlorine) at the 4-position of the pyridine ring.

Nucleophilic aromatic substitution with 4-nitrophenol or its substituted derivatives to yield the final products.

By using a variety of substituted phenols and different alcohols for the esterification step, a diverse library of analogues can be generated.

Comparative Mechanistic and Spectroscopic Studies on Derivatives

To understand the structure-reactivity relationships, it is crucial to perform comparative mechanistic and spectroscopic studies on the synthesized derivatives.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized analogues. mdpi.com Chemical shift changes upon substitution can provide insights into the electronic effects of the introduced groups.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor key functional groups, such as the carbonyl stretch of the ester and the nitro group vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the new compounds.

Mechanistic Studies: Mechanistic studies could involve investigating the kinetics of reactions involving the derivatives, such as hydrolysis of the ester or nucleophilic substitution at the pyridine ring. These studies help to quantify the electronic and steric effects of the substituents.

Quantitative Analysis of Substituent Effects on Chemical Properties and Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govnih.govmdpi.comfrontiersin.org For the derivatives of this compound, QSAR models can be developed to predict the properties of new, unsynthesized analogues.

Data for QSAR Analysis: A QSAR study would require a dataset of compounds with their corresponding measured activities (e.g., IC₅₀ values for enzyme inhibition, or reaction rate constants). For each compound, a set of molecular descriptors would be calculated, which quantify various aspects of the molecule's structure, such as:

Electronic Descriptors: Hammett constants (σ), dipole moment.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es).

Hydrophobic Descriptors: Partition coefficient (logP).

Topological Descriptors: Connectivity indices.

Table 3: Example of a QSAR Data Table

CompoundSubstituent (X) on Nitrophenoxy RinglogPMRσBiological Activity (e.g., log(1/IC₅₀))
1 H2.565.40.005.2
2 2'-F2.665.20.065.4
3 3'-Cl3.270.50.375.8
4 4'-OCH₃2.470.2-0.274.9

By applying statistical methods such as multiple linear regression or partial least squares to this data, a QSAR equation can be derived that relates the descriptors to the activity. This equation can then be used to guide the design of new derivatives with improved properties.

Advanced Methodologies and Future Research Directions

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Predictive Modeling for Synthetic Routes and Reaction Outcomes

Automated Reaction Optimization and Parameter Screening

Once a synthetic route is chosen, ML algorithms can guide the optimization of reaction parameters. beilstein-journals.orgbeilstein-journals.org This process can be automated by integrating ML software with robotic platforms that conduct experiments in parallel. beilstein-journals.orgresearchgate.net Such a "self-driving lab" can systematically and efficiently explore a wide range of continuous variables (e.g., temperature, concentration) and discrete variables (e.g., catalyst, solvent). researchgate.netmit.edu The algorithm learns from each experimental result and iteratively suggests the next set of conditions to improve a desired outcome, such as maximizing yield or minimizing impurities. researchgate.net

Hypothetical Automated Optimization of Methyl 4-(4-nitrophenoxy)picolinate Synthesis

Experiment # Temperature (°C) Base (Equivalents) Solvent Yield (%)
1 80 1.1 DMF 65
2 100 1.1 DMF 78
3 100 1.5 DMF 85

High-Throughput Experimentation Platforms for Reaction Discovery

High-Throughput Experimentation (HTE) has become a vital tool for accelerating chemical discovery. seqens.comjstar-research.com By employing multi-well plates, HTE platforms can run hundreds or thousands of reactions simultaneously, each with unique parameters. researchgate.netchemrxiv.orgyoutube.com This parallel approach is highly efficient for screening large libraries of catalysts, ligands, or reagents to discover new reactivity or to rapidly optimize a known transformation. jstar-research.comrsc.org

For this compound, an HTE platform could be used to screen a diverse set of palladium catalysts and ligands for a novel cross-coupling reaction at an unfunctionalized C-H bond on the pyridine (B92270) ring. This would enable the rapid identification of "hits" or promising reaction conditions that would be inefficient to find through traditional one-at-a-time experimentation. jstar-research.comrsc.org The data-rich output from HTE is also highly suitable for training ML models, creating a powerful synergy between these advanced methodologies. youtube.com

Illustrative HTE Screening Array for a Novel Reaction

Well Catalyst Ligand Additive Outcome
A1 Pd(OAc)2 SPhos K2CO3 No Rxn
A2 Pd(OAc)2 XPhos K2CO3 Trace
... ... ... ... ...

Development of Novel Mechanistic Insights Through Advanced Time-Resolved Spectroscopy

A fundamental understanding of reaction mechanisms is key to the rational design of more efficient and selective chemical processes. Advanced time-resolved spectroscopy techniques allow researchers to observe the fleeting intermediates and transition states that govern the course of a reaction. numberanalytics.com

Techniques such as pump-probe spectroscopy, time-resolved infrared absorption, and time-resolved electron paramagnetic resonance (TREPR) can monitor chemical species on timescales from femtoseconds to milliseconds. numberanalytics.comacs.orgfurman.edufrontiersin.org Applying these methods to reactions involving this compound could, for example, definitively characterize the radical intermediates in a photochemical reaction or track the kinetics of catalyst-substrate binding. acs.orgfrontiersin.org This detailed mechanistic picture provides invaluable knowledge for optimizing existing reactions and discovering new ones. acs.org

Exploration of Unprecedented Reactivity Patterns for the Picolinate (B1231196) Scaffold

The picolinate functional group is a versatile heterocyclic motif. While certain reactions are well-established, there remains significant potential for discovering novel reactivity patterns. Future research on this compound could focus on leveraging its unique electronic and steric properties to forge unprecedented chemical bonds.

Areas of exploration could include:

Directed C-H Functionalization: Using the picolinate's nitrogen atom or carbonyl group to direct a metal catalyst to activate and functionalize a specific C-H bond on the pyridine ring.

Photocatalytic Transformations: Utilizing the nitroaromatic moiety, which can be photoreduced, to initiate radical-based transformations or to act as a built-in photosensitizer for other parts of the molecule.

Dearomatization Reactions: Developing new methods to break the aromaticity of the pyridine ring, providing access to complex, three-dimensional scaffolds that are valuable in medicinal chemistry.

The discovery of such novel reactivity would significantly expand the synthetic utility of the picolinate scaffold and open doors to new classes of compounds.

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